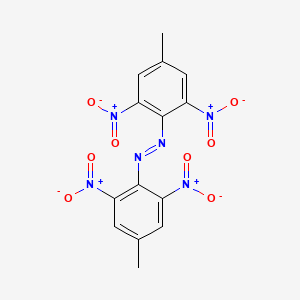
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene is an organic compound characterized by the presence of two 4-methyl-2,6-dinitrophenyl groups connected by a diazene (N=N) linkage. This compound is known for its vibrant color and is often used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-methyl-2,6-dinitrophenyl)diazene typically involves the diazotization of 4-methyl-2,6-dinitroaniline followed by coupling with another molecule of 4-methyl-2,6-dinitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The reaction mixture is maintained at a low temperature to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium dithionite or zinc in acetic acid.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often with amines or thiols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific
Propiedades
Número CAS |
673434-36-1 |
|---|---|
Fórmula molecular |
C14H10N6O8 |
Peso molecular |
390.26 g/mol |
Nombre IUPAC |
bis(4-methyl-2,6-dinitrophenyl)diazene |
InChI |
InChI=1S/C14H10N6O8/c1-7-3-9(17(21)22)13(10(4-7)18(23)24)15-16-14-11(19(25)26)5-8(2)6-12(14)20(27)28/h3-6H,1-2H3 |
Clave InChI |
UFHGTUDLGPOSGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
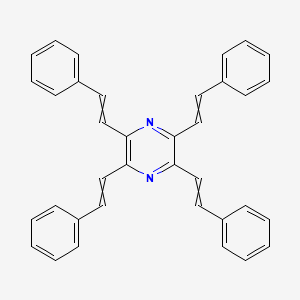
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)

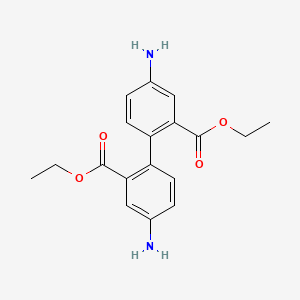

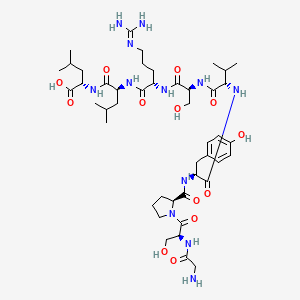
![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
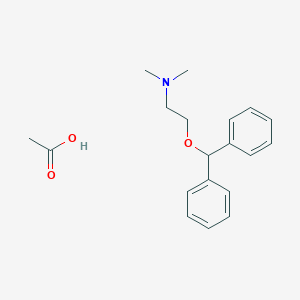
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
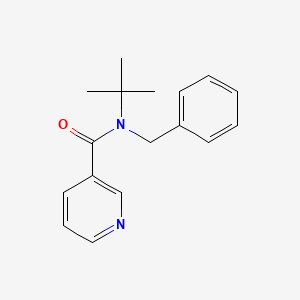
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
